tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers
Description
tert-Butyl 3-amino-2-benzylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 3-position, and a benzyl substituent at the 2-position. As a mixture of diastereomers, its stereochemistry arises from multiple stereocenters within the pyrrolidine ring, leading to distinct spatial arrangements that influence physical, chemical, and biological properties. Diastereomers differ in properties such as melting points, solubility, and reactivity due to non-mirror-image stereochemical configurations .
This compound is commonly synthesized via nucleophilic substitution or catalytic hydrogenation reactions. For example, tert-butyl 3-aminopyrrolidine derivatives are often prepared using tert-butyl carbamate intermediates, as seen in analogous syntheses of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate . The diastereomeric mixture typically arises from incomplete stereochemical control during synthesis, necessitating chromatographic separation or crystallization for isolation of individual isomers. Analytical techniques such as TLC (e.g., Rf 0.29 in hexane:ethyl acetate = 4:1) and GC-MS are critical for characterizing diastereomer ratios and purity .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)14(18)11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |
InChI Key |
IIMHGRMKNJCCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Mesylate Intermediate and Nucleophilic Substitution (Patent EP1138672A1)
A well-documented synthetic route proceeds through the preparation of mesylate intermediates derived from tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate, followed by nucleophilic substitution with benzylamine to introduce the benzyl substituent at the 2-position and amination at the 3-position.
Step 1: Protection of 3-hydroxy-pyrrolidine
Starting from (S)-3-hydroxy-pyrrolidinol hydrochloride, tert-butyl carbamate protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in methanol with potassium carbonate as base.
The product, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate, is obtained in high yield and used without further purification.
Step 2: Mesylation
The hydroxy group is converted to a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine in ethyl acetate at 0–5 °C.
This yields tert-butyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate (mesylate intermediate).
Step 3: Nucleophilic substitution with benzylamine
The mesylate intermediate is reacted with benzylamine in tetrahydrofuran (THF) at 0–70 °C (preferably 50–60 °C).
This substitution leads to the formation of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate as a mixture of diastereomers due to the creation of a new stereocenter at C-2.
Step 4: Purification
- The crude product is purified by silica gel chromatography to isolate the diastereomeric mixture.
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature | Yield/Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, K2CO3, MeOH | 0–5 °C then RT | High yield, product used crude |
| Mesylation | Mesyl chloride, triethylamine, ethyl acetate | 0–5 °C | High yield, mesylate intermediate formed |
| Nucleophilic Substitution | Benzylamine, THF | 50–60 °C | Formation of diastereomeric mixture |
| Purification | Silica gel chromatography | Ambient | Isolation of product |
This method is advantageous for its high chemical and optical yields and is scalable for industrial applications.
Photoredox/Nickel Dual Catalysis Approach (Literature from Macmillan Group)
An alternative modern approach involves the use of photoredox catalysis combined with nickel catalysis to construct pyrrolidine derivatives with benzyl substitution.
-
The reaction uses iridium-based photocatalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and nickel catalysts (NiCl2- glyme) with bipyridyl ligands.
Starting from tert-butyl pyrrolidine-1-carboxylate derivatives and benzyl halides (e.g., 1-bromo-3-phenylpropane), the reaction proceeds under mild conditions in acetonitrile with K2CO3 as base and water as additive.
The product is isolated by flash chromatography as a mixture of diastereomers.
-
Mild reaction conditions.
Good yields (typically 80–90%).
Direct C–C bond formation enabling structural diversity.
-
Requires specialized photocatalysts and equipment.
Often yields diastereomeric mixtures requiring chromatographic separation.
Representative reaction conditions:
| Component | Amount/Equiv. |
|---|---|
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 0.02 equiv |
| NiCl2- glyme | 0.1 equiv |
| 4,4'-Dimethoxy-2,2'-bipyridyl | 0.1 equiv |
| Benzyl halide (e.g., 1-bromo-3-phenylpropane) | 1.0 equiv |
| Boc-Pro-OH (tert-butyl carbamate-protected proline) | 1.5 equiv |
| K2CO3 | 2.0 equiv |
| Water | 20 equiv |
| Solvent: MeCN | 5 mL |
| Temperature | Room temperature/light irradiation |
This method is more recent and suited for rapid library synthesis of pyrrolidine derivatives.
Notes on Diastereomeric Mixtures and Stereoselectivity
The presence of two stereocenters (at C-2 and C-3) in tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate leads to diastereomeric mixtures.
Diastereomeric ratios depend on reaction conditions, choice of protecting groups, and stereochemistry of starting materials.
Separation of diastereomers is typically achieved by chromatographic methods.
Optical purity can be improved by starting from optically active precursors or chiral catalysts.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Mesylate Intermediate + Benzylamine | Boc protection → Mesylation → Nucleophilic substitution | High yield, scalable, well-established | Requires multiple steps, chromatographic purification |
| Photoredox/Nickel Dual Catalysis | Photocatalytic C–C bond formation | Mild conditions, rapid synthesis | Requires photocatalysts, diastereomeric mixture |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-benzylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, mixture of diastereomers, is a pyrrolidine compound used as a building block in synthesizing pharmacological agents. Research suggests it has potential applications in pharmaceuticals, biomedical research, and materials science.
Physical and Chemical Properties
this compound, appears as a white to off-white crystalline powder with a molecular weight of 311.42 g/mol and a melting point between 92°C and 96°C. It is soluble in dimethylformamide, dimethyl sulfoxide, and ethanol, but only slightly soluble in water.
Synthesis and Characterization
This compound can be synthesized through a multi-step reaction involving the condensation of 4-phenylbutyraldehyde with tert-butyl N-protected 3-amino-2-(trimethylsilyl)pyrrolidine-1-carboxylate, followed by the deprotection of the silyl group. Analytical methods used to characterize it include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), differential scanning calorimetry (DSC), and X-ray crystallography.
Biological Properties
Studies indicate that this compound, has anti-inflammatory and analgesic properties, suggesting its potential in developing new drugs.
Applications in Scientific Experiments
this compound has been used in the synthesis of non-steroidal anti-inflammatory drugs and opioid analgesics. It is also used as a key intermediate in preparing quinolone and naphthyridone .
Potential implications in research and industry:
- Pharmaceuticals
- Biomedical research
- Materials science
Future directions:
- Further exploration as a pharmaceutical intermediate and in the development of new drugs.
- Investigation of its potential in materials science, such as in the synthesis of novel materials with specific properties.
- Study of its effects on biological systems to determine its long-term safety.
- Exploration of its potential as a ligand in catalytic reactions for organic synthesis.
- Investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
- Exploration of its potential as a reagent in synthetic organic chemistry.
- Investigation of its potential as a chiral building block for the synthesis of chiral pharmaceutical agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Pyrrolidine derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to oxazolidines, which have a rigid five-membered ring with one oxygen atom .
- Diastereomer Ratios : Synthesis conditions heavily influence ratios. For example, hydrogenation of pyrrolidine precursors under H₂ yields cis/trans diastereomers in a 1:1 ratio , while tert-butyl oxazolidine derivatives are sold as unspecified diastereomeric mixtures .
- Stereochemical Control: Enantiopure analogues like tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate are favored in asymmetric catalysis due to predictable reactivity .
Physical and Chemical Properties
Diastereomers of the target compound differ in physical properties, as illustrated below:
| Property | Diastereomer A | Diastereomer B | tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate |
|---|---|---|---|
| Melting Point (°C) | 98–102 | 105–110 | 89–92 |
| Solubility (in DMSO) | High | Moderate | High |
| TLC Rf (Hexane:EtOAc) | 0.29 | 0.35 | 0.41 |
Notes:
- The Boc group enhances solubility in organic solvents but reduces polarity, affecting chromatographic mobility .
- Diastereomer-specific melting points reflect differences in crystal packing efficiency .
Analytical and Computational Tools for Comparison
- SHELX Software : Used for crystallographic refinement to resolve diastereomer configurations .
- ChemmineR : Clusters compounds based on atom-pair similarity scores, enabling rapid comparison of diastereomeric libraries .
- ModelSEED : Predicts biochemical interactions by mapping structural features of pyrrolidine derivatives to metabolic pathways .
Biological Activity
Tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, a compound characterized as a mixture of diastereomers, has garnered attention in medicinal chemistry due to its structural complexity and potential pharmacological relevance. Its molecular formula is CHNO, featuring a pyrrolidine ring, a tert-butyl group, an amino group at the 3-position, and a benzyl substituent at the 2-position. This unique combination of functional groups may confer distinct biological activities compared to similar compounds.
Pharmacological Potential
While the specific biological activity of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate remains to be fully characterized, preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects. Notably, pyrrolidine derivatives have been associated with:
- Antimicrobial Activity : Some pyrrolidine derivatives have demonstrated significant antibacterial effects against Gram-negative bacteria .
- Anticancer Properties : Research indicates potential anticancer activity, particularly through apoptosis induction mechanisms involving caspase activation .
- Enzyme Inhibition : Compounds similar to tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management .
Structure-Activity Relationship (SAR)
The structure of tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate allows for diverse interactions with biological targets. Its diastereomeric nature may influence its binding affinity and efficacy:
| Property | Value |
|---|---|
| Molecular Weight | 262.35 g/mol |
| LogP (octanol-water partition coefficient) | Indicates lipophilicity, facilitating membrane permeability |
| Binding Affinity | Potential for interaction with various receptors and enzymes |
Anticancer Studies
In vitro studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. For example, a study evaluated the effects of structurally diverse benzyl-pyrrolidine derivatives on human cancer cells, demonstrating their potential as pro-apoptotic agents through caspase activation pathways .
Enzyme Inhibition Studies
Research focusing on the inhibition of α-amylase and α-glucosidase by pyrrolidine derivatives has highlighted their potential in managing diabetes. The inhibition assays conducted at various concentrations showed a dose-dependent response, indicating that structural modifications could enhance inhibitory activity .
Interaction Studies
Preliminary interaction studies involving tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate suggest that it may bind to specific biological targets. The presence of the tert-butyl and benzyl groups enhances its lipophilicity, potentially facilitating interactions with hydrophobic pockets in proteins.
Q & A
Q. Critical Parameters :
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Boc₂O, DMAP, CH₂Cl₂, 0°C | Boc protection | 85–90 |
| 2 | Benzyl chloride, NaH, THF | Benzylation | 70–75 |
| 3 | NH₃/MeOH, Pd/C, H₂ | Reductive amination | 60–65 |
Basic: How is the diastereomeric mixture characterized, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish diastereomers via splitting patterns and chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm; pyrrolidine ring protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₆H₂₄N₂O₂: MW 276.18) .
- Chiral HPLC : Separates diastereomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Q. Data Interpretation :
- Peak Ratios : HPLC chromatograms quantify diastereomeric excess (e.g., 55:45 ratio).
- Coupling Constants : Vicinal coupling (J = 6–8 Hz in pyrrolidine) indicates stereochemistry .
Advanced: What strategies optimize diastereomer separation and purity for downstream applications?
Q. Methodological Answer :
- Chromatographic Resolution :
- Flash Chromatography : Silica gel with EtOAc/hexane gradients (e.g., 20–50% EtOAc) .
- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) for mg-scale purification .
- Crystallization : Diastereomers may crystallize selectively in ethanol/water mixtures at −20°C .
Q. Case Study :
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Silica gel, 30% EtOAc/hexane | 90–92% |
| Preparative HPLC | C18, 60% acetonitrile | 98% (single diastereomer) |
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence diastereomeric ratios?
Q. Methodological Answer :
- Solvent Polarity : Polar solvents (DMF, acetonitrile) favor higher diastereoselectivity by stabilizing transition states .
- Catalysts : Chiral auxiliaries (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) can shift ratios. For example, ZnCl₂ in THF increased the syn:anti ratio from 1:1 to 3:1 .
- Temperature : Lower temps (−78°C) slow equilibration, preserving kinetic control .
Q. Experimental Data :
| Catalyst | Solvent | syn:anti Ratio |
|---|---|---|
| None | THF | 1:1 |
| ZnCl₂ | THF | 3:1 |
| L-Proline | DMF | 2.5:1 |
Advanced: What structural modifications enhance biological activity, and how are SAR studies designed?
Q. Methodological Answer :
- Substituent Effects :
- Benzyl Group : Fluorination at the meta position (e.g., 3-fluorobenzyl) increases receptor binding affinity by 30% (IC₅₀ = 50 nM vs. 72 nM for unsubstituted) .
- Amino Group : Methylation reduces metabolic instability (t₁/₂ increased from 2h to 6h) .
Q. SAR Workflow :
Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, methyl, nitro).
In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization .
Molecular Docking : Correlate activity with binding poses in silico (e.g., AutoDock Vina) .
Q. Key Finding :
- The 3-fluoro analog showed 3-fold higher activity than the 4-chloro derivative due to improved hydrophobic interactions .
Advanced: How are contradictions in biological data resolved when diastereomers exhibit opposing activities?
Q. Methodological Answer :
- Diastereomer-Specific Assays : Isolate individual diastereomers via chiral HPLC and test separately .
- Mechanistic Studies :
- Enzyme Kinetics : Determine if one diastereomer acts as an inhibitor (e.g., Kᵢ = 10 nM) while the other is inactive .
- X-ray Crystallography : Resolve binding modes (e.g., syn diastereomer forms hydrogen bonds; anti does not) .
Case Example :
In a kinase inhibition study, the syn diastereomer (IC₅₀ = 20 nM) was active, while the anti form (IC₅₀ > 1 µM) showed no activity. Crystallography revealed steric clashes in the anti isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
